Cas no 1391742-12-3 ((3R)-oxane-3-carboxylic acid)

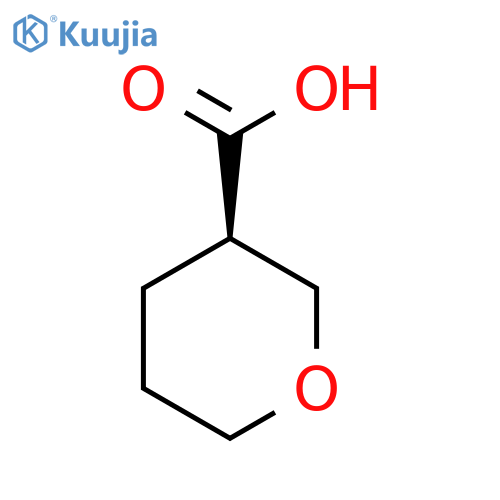

(3R)-oxane-3-carboxylic acid structure

商品名:(3R)-oxane-3-carboxylic acid

CAS番号:1391742-12-3

MF:C6H10O3

メガワット:130.141802310944

MDL:MFCD22681538

CID:4779914

PubChem ID:42554318

(3R)-oxane-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- (R)-TETRAHYDRO-2H-PYRAN-3-CARBOXYLIC ACID

- (3R)-oxane-3-carboxylic acid

- (R)-Tetrahydro-pyran-3-carboxylic acid

- 1391742-12-3

- MFCD22681538

- AS-78769

- (R)-TETRAHYDRO-2H-PYRAN-3-CARBOXYLICACID

- SCHEMBL16228066

- (3R)-Tetrahydropyran-3-carboxylic acid

-

- MDL: MFCD22681538

- インチ: 1S/C6H10O3/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2,(H,7,8)/t5-/m1/s1

- InChIKey: YEWPVCUHKJABMV-RXMQYKEDSA-N

- ほほえんだ: O1CCC[C@@H](C(=O)O)C1

計算された属性

- せいみつぶんしりょう: 130.062994177g/mol

- どういたいしつりょう: 130.062994177g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 111

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5

- 疎水性パラメータ計算基準値(XlogP): 0.1

(3R)-oxane-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB480896-100 mg |

(R)-Tetrahydro-2H-pyran-3-carboxylic acid; . |

1391742-12-3 | 100mg |

€622.70 | 2023-06-15 | ||

| Alichem | A119002389-250mg |

(R)-Tetrahydro-2h-pyran-3-carboxylic acid |

1391742-12-3 | 95% | 250mg |

588.00 USD | 2021-06-11 | |

| eNovation Chemicals LLC | Y1127796-1g |

(R)-Tetrahydro-pyran-3-carboxylic acid |

1391742-12-3 | 95% | 1g |

$950 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1127796-500mg |

(R)-Tetrahydro-pyran-3-carboxylic acid |

1391742-12-3 | 95% | 500mg |

$665 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1007550-100mg |

(3R)-oxane-3-carboxylic acid |

1391742-12-3 | 97% | 100mg |

$265 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1007550-250MG |

(3R)-oxane-3-carboxylic acid |

1391742-12-3 | 97% | 250mg |

$420 | 2024-07-21 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD02877-5g |

(R)-tetrahydro-2H-pyran-3-carboxylic acid |

1391742-12-3 | 95% | 5g |

$2450 | 2023-09-07 | |

| A2B Chem LLC | AK91246-250mg |

(R)-Tetrahydro-2H-pyran-3-carboxylic acid |

1391742-12-3 | 97% | 250mg |

$438.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1007550-250mg |

(3R)-oxane-3-carboxylic acid |

1391742-12-3 | 97% | 250mg |

$420 | 2025-02-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0092-250mg |

(R)-Tetrahydro-pyran-3-carboxylic acid |

1391742-12-3 | 96% | 250mg |

¥4354.48 | 2024-04-20 |

(3R)-oxane-3-carboxylic acid 関連文献

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

2. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

1391742-12-3 ((3R)-oxane-3-carboxylic acid) 関連製品

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1391742-12-3)(3R)-oxane-3-carboxylic acid

清らかである:99%

はかる:5g

価格 ($):2099.0